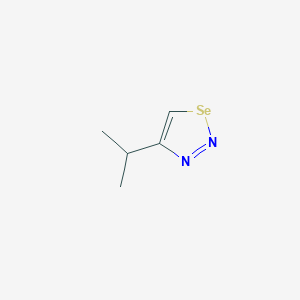
1,2,3-Selenadiazole, 4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Selenadiazole, 4-(1-methylethyl)- is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one selenium atom. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Selenadiazole derivatives can be synthesized through various methods. One common approach involves the reaction of semicarbazones with selenium dioxide under oxidative conditions . Another method includes the use of molecular iodine in a one-pot reaction involving arylaldehydes, hydrazine, and elemental selenium . These methods are operationally simple and provide the desired products in moderate to excellent yields.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Selenadiazole, 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like selenium dioxide.
Reduction: Reaction with reducing agents to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, molecular iodine.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of selenoxides.
Reduction: Formation of selenides.
Substitution: Formation of substituted selenadiazoles.
Aplicaciones Científicas De Investigación
1,2,3-Selenadiazole, 4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organoselenium compounds.
Biology: Exhibits antimicrobial properties and is used in the study of biological systems.
Industry: Used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Selenadiazole, 4-(1-methylethyl)- involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound useful in antimicrobial and anticancer research .
Comparación Con Compuestos Similares
1,2,3-Thiadiazole: Contains sulfur instead of selenium.
1,3,4-Selenadiazole: Different arrangement of nitrogen and selenium atoms.
1,2,4-Selenadiazole: Different ring structure with selenium in a different position.
Uniqueness: 1,2,3-Selenadiazole, 4-(1-methylethyl)- is unique due to its specific arrangement of nitrogen and selenium atoms, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40482-58-4 |
|---|---|
Fórmula molecular |
C5H8N2Se |
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
4-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-8-7-6-5/h3-4H,1-2H3 |
Clave InChI |
QZFLSMQVWDTNJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C[Se]N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



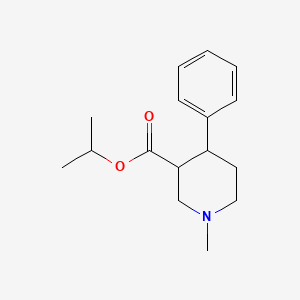
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)


![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
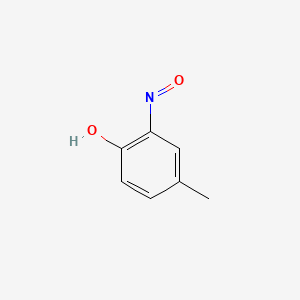
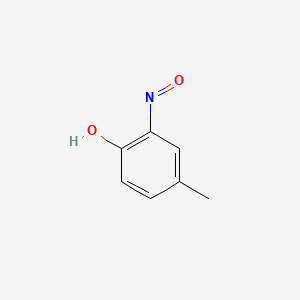
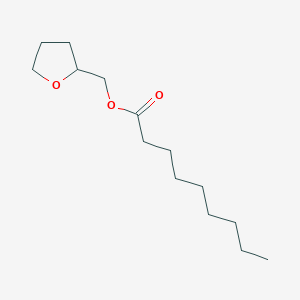
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
